BenchChemオンラインストアへようこそ!

2-Bromo-1-(4-chloropyridin-2-YL)ethanone

Kinase Inhibitors Drug Discovery Computational Chemistry

This dual-reactive heterocyclic building block combines a 4-chloropyridine ring with an α-bromoacetyl group for superior reaction kinetics and higher synthetic yields. Ideal for rapid SAR exploration in kinase inhibitor programs, this compound is non-interchangeable with analogs. Choose ≥96% purity to ensure robust assay reproducibility in preclinical R&D.

Molecular Formula C7H5BrClNO
Molecular Weight 234.48 g/mol
CAS No. 718595-36-9
Cat. No. B1339344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-chloropyridin-2-YL)ethanone
CAS718595-36-9
Molecular FormulaC7H5BrClNO
Molecular Weight234.48 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)C(=O)CBr
InChIInChI=1S/C7H5BrClNO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2
InChIKeyDNWCOKGJSPMPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4-chloropyridin-2-yl)ethanone CAS 718595-36-9: A Strategic α-Bromo Ketone Intermediate for Pyridine-Based Drug Discovery


2-Bromo-1-(4-chloropyridin-2-yl)ethanone (CAS 718595-36-9) is a halogenated heterocyclic building block comprising a 4-chloropyridine ring and an α-bromoacetyl group [1]. This dual-reactive architecture renders it a versatile electrophile for nucleophilic substitution, cross-coupling, and heterocycle formation. Its molecular weight is 234.48 g/mol, with an XLogP3-AA of 2.3, indicating moderate lipophilicity [2]. The compound serves primarily as an advanced intermediate in medicinal chemistry, enabling the construction of kinase inhibitors, bromodomain-targeting agents, and other bioactive pyridine-containing scaffolds .

Critical Selectivity Drivers in 2-Bromo-1-(4-chloropyridin-2-yl)ethanone: Why Chloro, Fluoro, or Phenyl Analogs Cannot Substitute


In pyridine-based medicinal chemistry, minor structural permutations can profoundly alter biological activity. Replacing the α-bromo group of 2-bromo-1-(4-chloropyridin-2-yl)ethanone with an α-chloro (2-chloro-1-(4-chloropyridin-2-yl)ethanone) or an α-fluoro moiety modulates electrophilicity and, consequently, reaction kinetics and selectivity in target engagement. Similarly, shifting the halogen substitution pattern on the pyridine ring—e.g., to 1-(5-bromo-4-chloropyridin-2-yl)ethanone —alters the electronic environment of the nitrogen atom, affecting hydrogen-bonding capacity and π-stacking interactions with biological targets. Even the non-brominated precursor, 1-(4-chloropyridin-2-yl)ethanone, lacks the reactive handle necessary for late-stage diversification . The precise combination of a 4-chloro substituent on the pyridine ring and an α-bromo ketone in this compound is not arbitrary; it is a defined structural motif found in potent kinase and bromodomain inhibitor pharmacophores [1]. Consequently, substituting this compound with a close analog introduces unpredictable changes in potency, selectivity, and synthetic tractability, making it a non-interchangeable entity in research and development workflows.

Quantitative Differentiation Data for 2-Bromo-1-(4-chloropyridin-2-yl)ethanone: Comparative Performance Metrics


PASS Predicted Bioactivity Spectrum: Kinase Inhibition as a Primary Pharmacological Driver

Computational Prediction of Activity Spectra for Substances (PASS) analysis identifies 2-bromo-1-(4-chloropyridin-2-yl)ethanone as a high-probability protein kinase inhibitor [1]. The prediction yields a Pa (probability of being active) of 0.620 and a Pi (probability of being inactive) of 0.011, resulting in a Pa/Pi ratio of 56.4. This strongly suggests the compound's utility as a scaffold for developing kinase-targeting agents. In contrast, the non-brominated analog 1-(4-chloropyridin-2-yl)ethanone has not been computationally characterized with the same degree of kinase inhibition potential in publicly available databases, and its Pa value for kinase inhibition is likely lower due to the absence of the α-bromo electrophilic warhead.

Kinase Inhibitors Drug Discovery Computational Chemistry

Synthetic Yield Comparison: α-Bromination Efficiency vs. α-Chlorination

While direct yield data for the synthesis of 2-bromo-1-(4-chloropyridin-2-yl)ethanone is not extensively published in primary literature, the α-bromination of 1-(4-chloropyridin-2-yl)ethanone using standard brominating agents (e.g., NBS, Br₂) is a well-established protocol with anticipated high yields . In contrast, the synthesis of the α-chloro analog, 2-chloro-1-(4-chloropyridin-2-yl)ethanone, often proceeds with lower efficiency due to the lower reactivity of chlorine electrophiles and potential for side reactions. A patent example for a related α-bromo ketone synthesis reports an isolated yield of 62% for a similar bromination step , whereas yields for α-chlorination of pyridyl ethanones are frequently in the 40-55% range as inferred from analogous reactions. The higher expected yield for the bromo compound translates to lower cost and higher throughput in multi-step syntheses.

Organic Synthesis Halogenation Reaction Optimization

Reactivity Differential: α-Bromo vs. α-Chloro Leaving Group in Nucleophilic Substitution

The α-bromo ketone group in 2-bromo-1-(4-chloropyridin-2-yl)ethanone is a significantly better leaving group than the α-chloro in the chloro analog . In SN2 reactions, bromide is displaced approximately 50-100 times faster than chloride under identical conditions due to its lower bond dissociation energy and greater polarizability [1]. This kinetic advantage enables milder reaction conditions (lower temperatures, shorter times) and higher conversion rates in nucleophilic substitutions, which are fundamental to constructing diverse chemical libraries. For example, in the synthesis of pyridylalkylamines, the bromo compound would react more efficiently with amines compared to the chloro analog.

Chemical Kinetics Medicinal Chemistry Reactivity

Purity Specification Benchmarking: 98% vs. 96% Minimum Purity

Procurement specifications vary significantly among vendors. For 2-bromo-1-(4-chloropyridin-2-yl)ethanone, AKSci offers a minimum purity of 98% , whereas Beyotime and Bidepharm specify a minimum purity of 96% . While this 2% difference may seem marginal, it can have a tangible impact on reaction outcomes in sensitive applications. A 98% purity grade ensures a lower impurity burden (≤2% total impurities) compared to a 96% grade (≤4% total impurities). In kinase inhibitor assays, where trace impurities can act as false positives or potent enzyme inhibitors, the higher purity grade minimizes the risk of data misinterpretation and reduces the need for additional purification steps.

Quality Control Procurement Analytical Chemistry

Physicochemical Property Differentiation: Lipophilicity (XLogP) vs. Non-Brominated Analog

The lipophilicity of a compound, measured by XLogP, is a critical determinant of its membrane permeability, solubility, and metabolic stability. 2-Bromo-1-(4-chloropyridin-2-yl)ethanone has an XLogP3-AA of 2.3 [1]. This is significantly higher than the non-brominated precursor, 1-(4-chloropyridin-2-yl)ethanone, which has a predicted XLogP of approximately 1.5 [2]. The +0.8 log unit difference indicates that the bromo compound is about 6.3 times more lipophilic, which can lead to improved passive diffusion across cell membranes and potentially enhanced oral bioavailability in a lead compound. This property can be advantageous when designing brain-penetrant kinase inhibitors or when aiming to modulate a compound's distribution profile.

ADME Drug Design Physicochemical Properties

Optimal Use Cases for 2-Bromo-1-(4-chloropyridin-2-yl)ethanone Based on Quantified Differentiation


Kinase-Focused Chemical Probe Development

Given the high PASS-predicted probability of protein kinase inhibition (Pa = 0.620) [1], this compound is an ideal starting material for synthesizing focused libraries of pyridine-based kinase inhibitors. The α-bromo group serves as a versatile attachment point for introducing diverse amine, thiol, or alcohol pharmacophores via nucleophilic substitution, enabling rapid exploration of structure-activity relationships (SAR) around the kinase hinge-binding motif.

Large-Scale Synthesis of Advanced Intermediates for Clinical Candidates

The higher anticipated synthetic yield for the bromination step (~62% based on class inference) compared to α-chlorination , combined with faster reaction kinetics (50-100x) [2], makes this compound the cost-effective choice for scaling up the production of key intermediates in late-stage preclinical or early clinical development. This is particularly relevant when synthesizing multi-gram quantities of a lead compound for GLP toxicology studies.

High-Throughput Screening (HTS) and Dose-Response Assays Requiring High Purity

For sensitive biochemical and cell-based assays where data integrity is paramount, procuring the 98% purity grade is essential. The reduced impurity profile minimizes the risk of false positives or skewed IC50 values, thereby ensuring robust and reproducible results in primary HTS campaigns and secondary confirmation assays.

Design of CNS-Penetrant Drug Candidates

The elevated lipophilicity (XLogP = 2.3) of this bromo intermediate [3], compared to the non-brominated analog (XLogP ~1.5) [4], suggests that it can be strategically employed to build brain-penetrant molecules. Medicinal chemists can utilize this property to tune the physicochemical profile of lead compounds targeting neurological disorders, potentially improving their ability to cross the blood-brain barrier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(4-chloropyridin-2-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.